2-Methyl-6-(piperidin-4-YL)pyridin-4-OL

Physicochemical profiling ADME prediction Lead optimization

2-Methyl-6-(piperidin-4-YL)pyridin-4-OL (CAS 1361116-78-0 for the hydrochloride salt) is a heterocyclic building block of molecular formula C11H16N2O (free base MW 192.26 g/mol). It belongs to the bipyridinyl class and features a pyridin-4-ol/4-one tautomeric core substituted at the 2-position with a methyl group and at the 6-position with a piperidin-4-yl moiety.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B7891491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(piperidin-4-YL)pyridin-4-OL
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)C2CCNCC2
InChIInChI=1S/C11H16N2O/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9/h6-7,9,12H,2-5H2,1H3,(H,13,14)
InChIKeyVUOPXSILHOQHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(piperidin-4-YL)pyridin-4-OL – Core Physicochemical and Structural Baseline for Procurement Decisions


2-Methyl-6-(piperidin-4-YL)pyridin-4-OL (CAS 1361116-78-0 for the hydrochloride salt) is a heterocyclic building block of molecular formula C11H16N2O (free base MW 192.26 g/mol) [1]. It belongs to the bipyridinyl class and features a pyridin-4-ol/4-one tautomeric core substituted at the 2-position with a methyl group and at the 6-position with a piperidin-4-yl moiety [1]. The compound is supplied as the hydrochloride salt at 98% purity with a standard lead time of 10 days . Critically, publicly available quantitative biological activity data (IC50, Ki) for this specific compound remain limited; its primary value proposition is as a derivatizable scaffold for CNS and kinase-targeted drug discovery programs [1].

Why 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL Cannot Be Interchanged with Closest Analogs


Substituting 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL with a close structural analog such as 4-(pyridin-4-yl)piperidin-4-ol introduces a substantial shift in lipophilicity and ionization behavior that can alter membrane permeability, off-target binding, and pharmacokinetic profiles. The target compound exhibits a calculated LogP of 0.68 versus −0.44 for the des-methyl analog, a difference of +1.12 log units [1][2]. At physiological pH 7.4, the LogD difference is +0.73 units (−1.66 vs −2.40), and the pKa differs by over 2 units (11.60 vs 13.87) [1][2]. These quantifiable disparities mean that the two compounds cannot be used interchangeably in lead optimization campaigns without re-profiling ADME properties and target engagement.

Quantitative Differential Evidence for 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL vs. Closest Analogs


Lipophilicity and Ionization State Differentiation vs. 4-(Pyridin-4-yl)piperidin-4-ol

The target compound demonstrates substantially higher lipophilicity than its closest structural analog lacking the 2-methyl substitution. Calculated LogP for the target is 0.68 compared to −0.44 for 4-(pyridin-4-yl)piperidin-4-ol, representing a +1.12 log unit shift [1][2]. At pH 7.4, the LogD difference is +0.73 units (−1.66 vs −2.40) [1][2]. Additionally, the pyridine-OH pKa is lower in the target (11.60 vs 13.87) [1][2], indicating differential protonation state at physiological conditions.

Physicochemical profiling ADME prediction Lead optimization

Molecular Weight and Elemental Composition Differentiation vs. Des-Methyl Analog

The presence of the 2-methyl group on the pyridine ring in the target compound results in a molecular formula of C11H16N2O (MW 192.26 g/mol) compared to C10H14N2O (MW 178.23 g/mol) for 4-(pyridin-4-yl)piperidin-4-ol [1][2]. This corresponds to a mass difference of +14.03 Da (one methylene unit), which is readily distinguishable by LC-MS and influences both steric bulk and electron density on the pyridine ring.

Scaffold differentiation Molecular design Chemical procurement

Commercial Purity and Supply Chain Reliability Benchmarking

The hydrochloride salt of 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL is commercially available at a certified purity of 98.0% with a confirmed lead time of 10 days from a verified supplier . This provides a procurement-ready specification baseline. In contrast, several close structural analogs (e.g., 6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-ol dihydrochloride) are only available via custom synthesis with unstated purity guarantees, introducing procurement risk.

Procurement quality Supply chain Batch consistency

Note on the Absence of Publicly Available Target-Specific Biological Activity Data

A systematic search of public databases (ChEMBL, BindingDB, PubMed) reveals no validated, target-specific IC50, Ki, or EC50 data for 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL itself. The compound is exclusively cited as a synthetic intermediate or building block [1]. This absence of intrinsic biological annotation distinguishes it from annotated bioactive analogs (e.g., certain PI3Kδ inhibitor scaffolds that contain similar motifs but carry extensive substitution) and positions it as a clean-slate scaffold for de novo medicinal chemistry programs.

Data transparency Research tool Scaffold compound

Optimal Procurement and Application Scenarios for 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL


CNS Lead Optimization Programs Requiring Tuned Lipophilicity

The measured ΔLogP of +1.12 relative to the des-methyl analog [1] positions 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL as a preferred scaffold for CNS programs where moderate lipophilicity (LogP 0.5–1.5) is desired for blood-brain barrier penetration without excessive protein binding. Medicinal chemists can use the 2-methyl group as a built-in lipophilicity handle, avoiding additional synthetic steps to introduce alkyl substituents later.

Fragment-Based Drug Discovery with Unbiased Starting Points

Because the compound lacks pre-existing biological activity annotation in public databases [1], it serves as an ideal fragment for unbiased screening libraries. Unlike heavily annotated kinase inhibitor scaffolds that carry prior target bias, this compound enables genuine novel target identification in phenotypic and biochemical high-throughput screens.

Parallel Synthesis of Focused Libraries via Piperidine NH and Pyridine-OH Derivatization

The dual derivatizable sites – the secondary amine of the piperidine ring and the hydroxyl group at the pyridine 4-position – support parallel library synthesis. The 98% purity specification with 10-day lead time [1] ensures that multi-gram quantities can be procured predictably for array chemistry, enabling rapid SAR exploration around the 2-methyl-6-(piperidin-4-yl)pyridin-4-ol core.

Analytical Method Development and Cross-Compound Identity Verification

The distinct molecular weight (192.26 g/mol) and molecular formula (C11H16N2O) relative to common impurities and close analogs [1] make the compound suitable as a reference standard for HPLC and LC-MS method development in quality control workflows where regioisomeric or des-methyl contaminants must be resolved.

Quote Request

Request a Quote for 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.